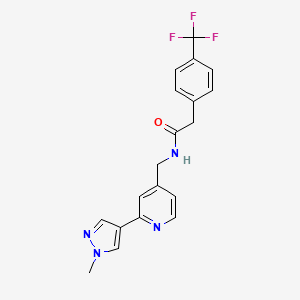
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17F3N4O and its molecular weight is 374.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl phenyl group. Its molecular formula is C18H17F3N4O, and it possesses notable physicochemical properties that contribute to its biological efficacy.
Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit mechanisms involving:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown inhibitory effects on Aurora-A kinase and CDK2, which are critical in cell cycle regulation and cancer progression .
- Induction of Apoptosis : The compound has been noted for its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| Analog A | HepG2 | 3.25 | Kinase inhibition |
| Analog B | A549 | 26.00 | Cell cycle arrest |
| Analog C | NCI-H460 | 0.95 | Autophagy induction |
Case Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives for anticancer properties, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating potent activity . This suggests that the compound may effectively inhibit tumor growth through multiple pathways.
Case Study 2: Kinase Inhibition
A comparative analysis of several pyrazole derivatives highlighted the ability of this compound to inhibit Aurora-A kinase with an IC50 value of 0.067 µM. This inhibition is crucial as Aurora-A kinase is often overexpressed in various cancers, making it a target for therapeutic intervention .
Propriétés
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-26-12-15(11-25-26)17-8-14(6-7-23-17)10-24-18(27)9-13-2-4-16(5-3-13)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTUYSVXMPNVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














